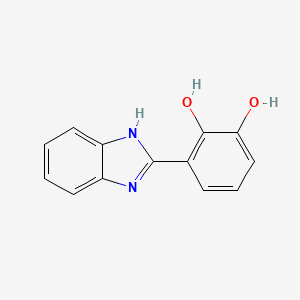
6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- typically involves the condensation of o-phenylenediamine with catechol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and microwave-assisted synthesis has been explored to improve the efficiency and yield of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential anticancer and antiparasitic activities.
Industry: Utilized in the development of sensors and catalysts.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- involves its interaction with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
Catechol: A simple dihydroxybenzene with antioxidant properties.
2-Aminobenzimidazole: Known for its antimicrobial and anticancer activities.
Propriétés
Numéro CAS |
67370-34-7 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H10N2O2/c16-11-7-3-4-8(12(11)17)13-14-9-5-1-2-6-10(9)15-13/h1-7,16-17H,(H,14,15) |
Clé InChI |
VVGBEMSCSVQJSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
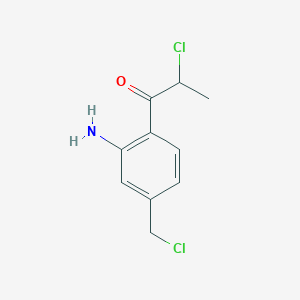
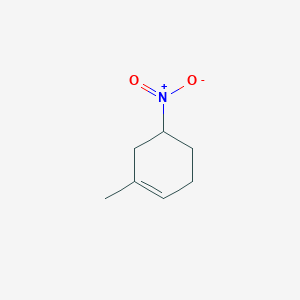
![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
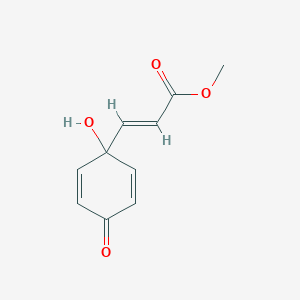
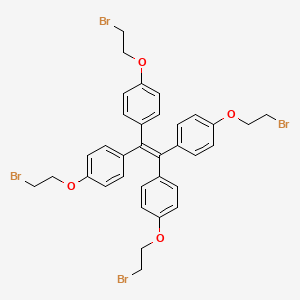
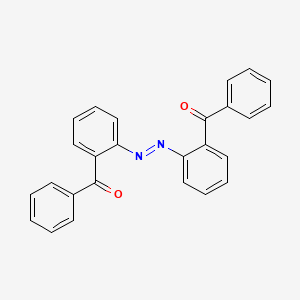
![1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene](/img/structure/B14075755.png)

![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)
